molecular formula C19H20BrN7 B5807042 6-N-benzyl-4-N-[(E)-(4-bromophenyl)methylideneamino]-2-N,2-N-dimethyl-1,3,5-triazine-2,4,6-triamine

6-N-benzyl-4-N-[(E)-(4-bromophenyl)methylideneamino]-2-N,2-N-dimethyl-1,3,5-triazine-2,4,6-triamine

Cat. No.: B5807042
M. Wt: 426.3 g/mol
InChI Key: WDWMLJLWWCHCNO-LPYMAVHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-N-benzyl-4-N-[(E)-(4-bromophenyl)methylideneamino]-2-N,2-N-dimethyl-1,3,5-triazine-2,4,6-triamine is a complex organic compound with a triazine core This compound is characterized by its unique structure, which includes a benzyl group, a bromophenyl group, and multiple nitrogen atoms

Preparation Methods

The synthesis of 6-N-benzyl-4-N-[(E)-(4-bromophenyl)methylideneamino]-2-N,2-N-dimethyl-1,3,5-triazine-2,4,6-triamine typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated systems to ensure consistency and scalability.

Chemical Reactions Analysis

6-N-benzyl-4-N-[(E)-(4-bromophenyl)methylideneamino]-2-N,2-N-dimethyl-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:

Scientific Research Applications

6-N-benzyl-4-N-[(E)-(4-bromophenyl)methylideneamino]-2-N,2-N-dimethyl-1,3,5-triazine-2,4,6-triamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-N-benzyl-4-N-[(E)-(4-bromophenyl)methylideneamino]-2-N,2-N-dimethyl-1,3,5-triazine-2,4,6-triamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. The pathways involved may include signal transduction pathways, where the compound acts as an inhibitor or activator, depending on the target .

Comparison with Similar Compounds

Similar compounds to 6-N-benzyl-4-N-[(E)-(4-bromophenyl)methylideneamino]-2-N,2-N-dimethyl-1,3,5-triazine-2,4,6-triamine include:

Properties

IUPAC Name

6-N-benzyl-4-N-[(E)-(4-bromophenyl)methylideneamino]-2-N,2-N-dimethyl-1,3,5-triazine-2,4,6-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN7/c1-27(2)19-24-17(21-12-14-6-4-3-5-7-14)23-18(25-19)26-22-13-15-8-10-16(20)11-9-15/h3-11,13H,12H2,1-2H3,(H2,21,23,24,25,26)/b22-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDWMLJLWWCHCNO-LPYMAVHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)NN=CC2=CC=C(C=C2)Br)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=NC(=NC(=N1)N/N=C/C2=CC=C(C=C2)Br)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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